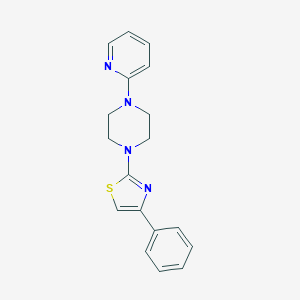![molecular formula C22H19N3OS B299583 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole, also known as MBST, is a chemical compound with potential applications in scientific research. It belongs to the class of 1,2,4-triazole compounds, which have been found to possess a wide range of biological activities.
Scientific Research Applications
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has been found to have potential applications in scientific research, especially in the field of medicinal chemistry. It has been shown to possess antitumor, antifungal, and antibacterial activities. 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has also been found to inhibit the growth of certain viruses, such as herpes simplex virus type 1. In addition, it has been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has also been found to modulate the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. In addition, it has been found to possess antioxidant and anti-inflammatory properties, which can help to reduce oxidative stress and inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, more research is needed to fully understand the mechanism of action of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole and its potential side effects.
Future Directions
There are several future directions for research on 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole. One area of research could focus on the development of more potent derivatives of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole with improved biological activities. Another area of research could focus on the use of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole as a potential treatment for viral infections, such as herpes simplex virus type 1. In addition, more research is needed to fully understand the mechanism of action of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole and its potential side effects, which could help to optimize its use in scientific research.
Synthesis Methods
The synthesis of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole involves the reaction of 2-methoxybenzyl chloride with thiourea in the presence of sodium hydroxide, followed by the reaction of the resulting intermediate with diphenylacetonitrile in the presence of potassium hydroxide. The final product is obtained through a cyclization reaction in the presence of acetic anhydride and sulfuric acid. The synthesis method has been optimized to yield a high purity product with good yield.
properties
Molecular Formula |
C22H19N3OS |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3OS/c1-26-20-15-9-8-12-18(20)16-27-22-24-23-21(17-10-4-2-5-11-17)25(22)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |
InChI Key |
YTPSOSMDBGKMGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299502.png)

![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)


![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)